molecular formula C15H18BrNO2 B13166616 1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13166616
M. Wt: 324.21 g/mol
InChI Key: PXKGWOPMKMWHFX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the reaction of 2-bromobenzoyl chloride with 2-methylpropanoyl chloride in the presence of a piperidine derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(2-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Uniqueness: 1-(2-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

1-(2-bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18BrNO2/c1-10(2)14(18)11-6-5-9-17(15(11)19)13-8-4-3-7-12(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3

InChI Key

PXKGWOPMKMWHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br

Origin of Product

United States

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